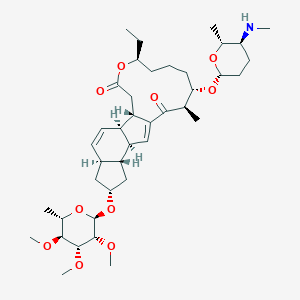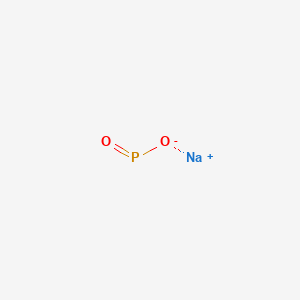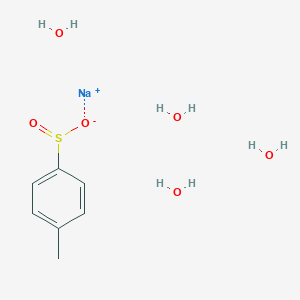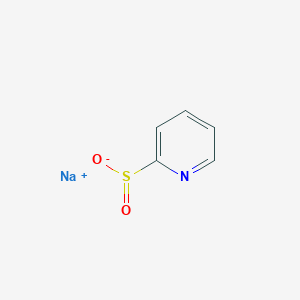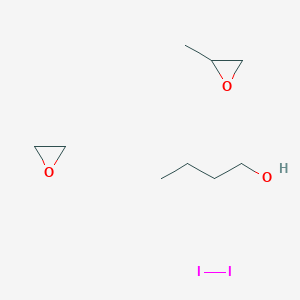
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Polyvinylpyrrolidone-Iodine (PVP-I) and is widely used as an antiseptic agent in medical and surgical settings. PVP-I is a water-soluble complex that contains iodine, which is known for its broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.
Wissenschaftliche Forschungsanwendungen
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine has been extensively studied for its antimicrobial properties and has been used in various medical and surgical applications. It is commonly used as a topical antiseptic agent for the treatment of wounds, burns, and other skin infections. Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is also used as a disinfectant for medical equipment and in oral hygiene products. Furthermore, Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine has been studied for its potential applications in the treatment of viral infections, such as COVID-19.
Wirkmechanismus
The mechanism of action of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is based on the release of free iodine ions in the presence of moisture. The iodine ions react with the microbial cell membrane, causing damage to the cell wall and disrupting the cellular metabolism. The release of iodine ions also leads to the formation of reactive oxygen species, which further contribute to the antimicrobial activity of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine.
Biochemische Und Physiologische Effekte
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine has been shown to have low toxicity and minimal systemic absorption when used topically. However, prolonged use of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine can cause skin irritation and allergic reactions in some individuals. In rare cases, Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine can cause thyroid dysfunction due to the release of iodine ions into the bloodstream.
Vorteile Und Einschränkungen Für Laborexperimente
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is widely used in laboratory experiments due to its antimicrobial properties and low toxicity. It is commonly used as a disinfectant for laboratory equipment and as an antiseptic agent for the treatment of wounds in laboratory animals. However, Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine can interfere with certain laboratory assays, such as enzyme-linked immunosorbent assay (ELISA), due to its potential to bind to proteins and other molecules.
Zukünftige Richtungen
There are several future directions for the research and development of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine. One potential area of research is the use of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine as a therapeutic agent for viral infections, such as COVID-19. Another area of research is the development of new formulations of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine that can improve its antimicrobial activity and reduce its potential for skin irritation and allergic reactions. Additionally, further studies are needed to investigate the potential long-term effects of Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine on human health and the environment.
Conclusion:
In conclusion, Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is a widely used antiseptic agent with broad-spectrum antimicrobial activity. It has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine has shown great potential for use in various fields, including medicine, dentistry, and laboratory research. However, further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine is synthesized by mixing PVP and iodine in a specific ratio. The synthesis method for Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine involves the complexation of iodine with PVP in an aqueous solution. The reaction takes place between the iodine molecules and the nitrogen atoms of the PVP polymer chain. The resulting complex is a brownish-red powder that is highly soluble in water.
Eigenschaften
CAS-Nummer |
132486-02-3 |
|---|---|
Produktname |
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine |
Molekularformel |
C9H20I2O3 |
Molekulargewicht |
430.06 g/mol |
IUPAC-Name |
butan-1-ol;2-methyloxirane;molecular iodine;oxirane |
InChI |
InChI=1S/C4H10O.C3H6O.C2H4O.I2/c1-2-3-4-5;1-3-2-4-3;1-2-3-1;1-2/h5H,2-4H2,1H3;3H,2H2,1H3;1-2H2; |
InChI-Schlüssel |
YWMXCMOIZAGZSV-UHFFFAOYSA-N |
SMILES |
CCCCO.CC1CO1.C1CO1.II |
Kanonische SMILES |
CCCCO.CC1CO1.C1CO1.II |
Andere CAS-Nummern |
68610-00-4 |
Synonyme |
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)
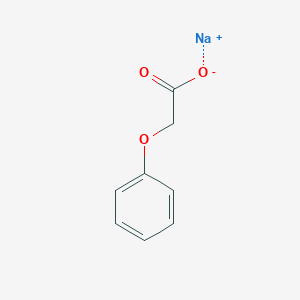
![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)
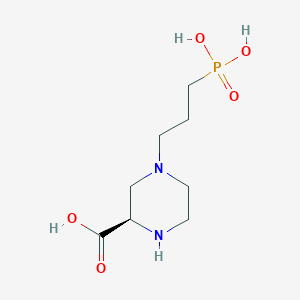
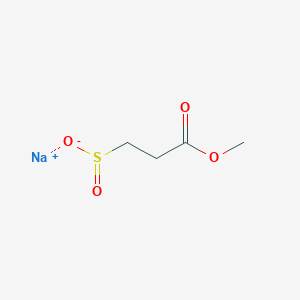
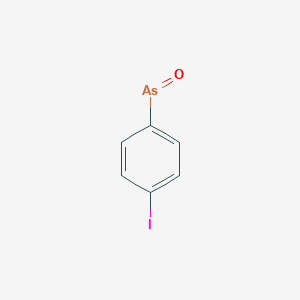
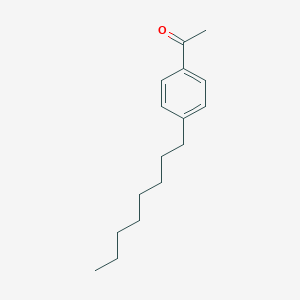
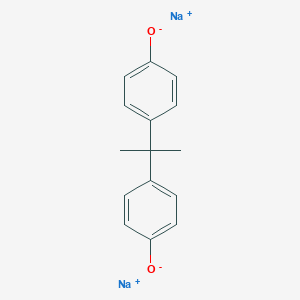
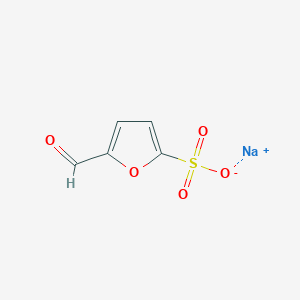
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
